![molecular formula C13H18BrCl2NO B1374558 3-[2-(4-Bromo-2-chlorophenoxy)ethyl]piperidine hydrochloride CAS No. 1220018-92-7](/img/structure/B1374558.png)
3-[2-(4-Bromo-2-chlorophenoxy)ethyl]piperidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-[2-(4-Bromo-2-chlorophenoxy)ethyl]piperidine hydrochloride”, also known as GBPP, is a chemical compound that has gained significant attention in various fields of research and industry due to its unique physical and chemical properties, as well as its potential biological applications1.
Synthesis Analysis
The synthesis of this compound is not explicitly mentioned in the search results. However, related compounds such as “4-(2-(2-Bromo-4-chlorophenoxy)ethyl)piperidine hydrochloride” are available2. The synthesis of GBPP might involve similar methods but this is speculative without specific literature or patent references.Molecular Structure Analysis
The exact molecular structure of GBPP is not provided in the search results. However, it’s known that the compound has a molecular weight of 355.1 g/mol1.Chemical Reactions Analysis
The specific chemical reactions involving GBPP are not detailed in the search results. Further research in scientific literature or consultation with a chemist would be necessary for a detailed understanding of its reactivity.Physical And Chemical Properties Analysis
GBPP has a molecular weight of 355.1 g/mol1. Other physical and chemical properties like melting point, boiling point, solubility, etc., are not provided in the search results.Aplicaciones Científicas De Investigación
Metabolic Activity Research
- Metabolic Effects in Obese Rats: Research by Massicot, Steiner, and Godfroid (1985) demonstrated that chronic administration of a compound structurally similar to 3-[2-(4-Bromo-2-chlorophenoxy)ethyl]piperidine hydrochloride resulted in reduced food intake and weight gain in obese rats, along with an increase in free fatty acid concentration. This finding suggests potential applications in metabolic studies and obesity research (Massicot, Steiner, & Godfroid, 1985).
Antibacterial Potential
- Synthesis for Antibacterial Activity: A study by Iqbal et al. (2017) involved synthesizing compounds with a structure related to 3-[2-(4-Bromo-2-chlorophenoxy)ethyl]piperidine hydrochloride. They explored their antibacterial potentials, indicating the relevance of such compounds in developing new antibacterial agents (Iqbal et al., 2017).
Synthesis for Various Applications
- Synthesis for Potential Applications: Zheng Rui (2010) conducted research on the synthesis of derivatives structurally similar to 3-[2-(4-Bromo-2-chlorophenoxy)ethyl]piperidine hydrochloride. Such studies are crucial for the development of new compounds with potential applications in various fields of science and medicine (Zheng Rui, 2010).
Antimicrobial Activities
- Synthesis and Antimicrobial Screening: Ovonramwen et al. (2019) synthesized and screened a compound similar to 3-[2-(4-Bromo-2-chlorophenoxy)ethyl]piperidine hydrochloride for microbial activities. Such research highlights the potential of these compounds in the field of antimicrobial drug development (Ovonramwen, Owolabi, & Oviawe, 2019).
Impurity Identification in Pharmaceutical Compounds
- Impurity Identification in Drug Substances: A study by Liu et al. (2020) focused on identifying impurities in cloperastine hydrochloride, a piperidine derivative. This research is relevant for quality control and safety assessment in pharmaceuticals (Liu et al., 2020).
Anticancer Agent Development
- Synthesis of Cytotoxic and Anticancer Agents: Dimmock et al. (1998) synthesized a series of piperidine derivatives for potential use as cytotoxic and anticancer agents, demonstrating the significance of such compounds in cancer research (Dimmock, Vashishtha, Quail, Pugazhenthi, Zimpel, Sudom, Allen, Kao, Balzarini, & De Clercq, 1998).
Safety And Hazards
The safety and hazards associated with GBPP are not specified in the search results. It’s always recommended to handle chemical compounds with appropriate safety measures.
Direcciones Futuras
The future directions of research involving GBPP are not specified in the search results. Given its unique properties and potential biological applications, it’s likely that further research will explore these aspects1.
Please note that this analysis is based on the information available from the search results and may not be fully comprehensive or accurate. For a detailed and accurate understanding, please refer to scientific literature or consult with a chemist.
Propiedades
IUPAC Name |
3-[2-(4-bromo-2-chlorophenoxy)ethyl]piperidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrClNO.ClH/c14-11-3-4-13(12(15)8-11)17-7-5-10-2-1-6-16-9-10;/h3-4,8,10,16H,1-2,5-7,9H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPCQZFZTYVDDMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCOC2=C(C=C(C=C2)Br)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrCl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(4-Bromo-2-chlorophenoxy)ethyl]piperidine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

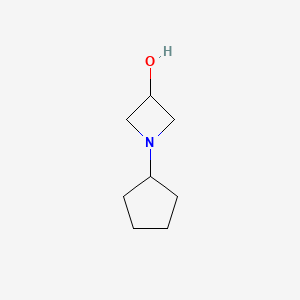
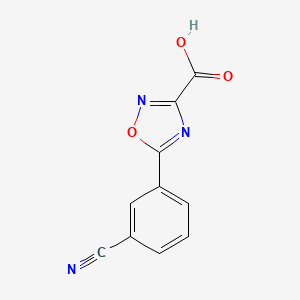
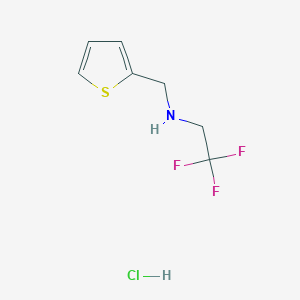
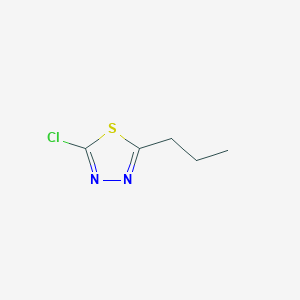
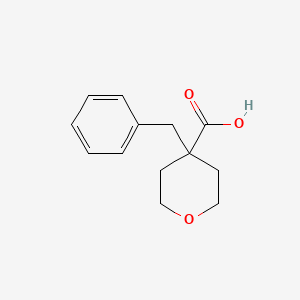
amine](/img/structure/B1374483.png)
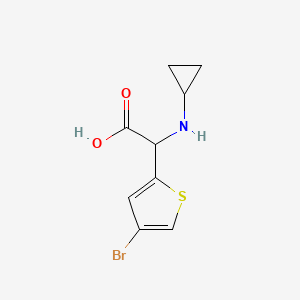
![2-(4-Bromothiophen-2-yl)-2-[(2,2,2-trifluoroethyl)amino]acetic acid](/img/structure/B1374487.png)
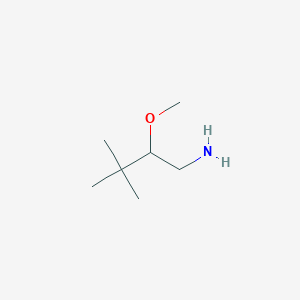
![2-{2-[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1374492.png)
![4-{2-[(5-Bromo[1,1'-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1374493.png)
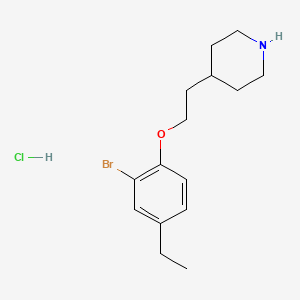
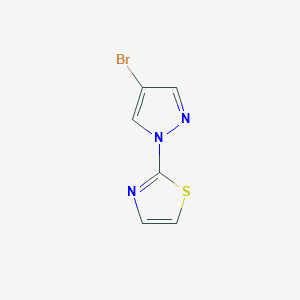
![1-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-5-carboxylic acid](/img/structure/B1374498.png)